2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2S/c1-26-14-9-4-3-8-13(14)24-15(22-23-18(24)27-2)10-21-17(25)16-11(19)6-5-7-12(16)20/h3-9H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASWCXPVPJOJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , known for its role in various biological activities.
- A benzamide moiety , which enhances its pharmacological profile.
Molecular Formula: C₁₅H₁₄ClF N₃O₂S
Molecular Weight: 339.81 g/mol
Antifungal and Antibacterial Properties
Research indicates that triazole derivatives exhibit notable antifungal and antibacterial activities. For instance, compounds similar to this compound have been shown to interact effectively with fungal and bacterial cell membranes, disrupting their integrity and leading to cell death .
Table 1: Comparative Antifungal Activity of Triazole Derivatives
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related triazole compound showed an IC₅₀ value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity .
Table 2: Anticancer Activity of Related Triazole Compounds
The biological activity of triazole derivatives, including this compound, is largely attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival. Notably:
- Tyrosine Kinases Inhibition: This is crucial for cancer treatment as it disrupts signaling pathways that promote tumor growth.
- Cell Membrane Disruption: The interaction with lipid membranes leads to increased permeability and subsequent cell death in pathogens.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that the presence of a methylthio group significantly enhanced antifungal activity compared to non-substituted analogs .
- Anticancer Research : In a comparative study on the anticancer effects of triazole derivatives, the compound exhibited superior potency against several cancer cell lines, suggesting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
